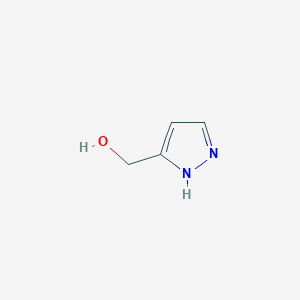

(1H-Pyrazol-3-yl)methanol

Descripción

Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring system is of paramount importance in medicinal chemistry and drug discovery, largely due to its ability to engage in various biological interactions. researchgate.netbohrium.com Its aromatic nature, coupled with the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allows for versatile binding to biological targets such as enzymes and receptors. nih.gov This has led to the incorporation of the pyrazole scaffold into numerous clinically approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. globalresearchonline.netnih.gov

Beyond its role in pharmaceuticals, the pyrazole scaffold is a valuable building block in materials science and catalysis. royal-chem.comnumberanalytics.com The ability of pyrazole derivatives to coordinate with metal ions has been exploited in the development of novel catalysts and materials with unique optical and electronic properties. ontosight.ainih.gov The straightforward synthesis and functionalization of the pyrazole ring further enhance its appeal to chemists across various disciplines. researchgate.netroyal-chem.com

Overview of Research Directions for (1H-Pyrazol-3-yl)methanol and its Derivatives

This compound, with its simple yet functional structure combining a pyrazole ring with a hydroxymethyl group, serves as a versatile starting material for the synthesis of more complex molecules. nih.govnih.gov Research into this compound and its derivatives has branched into several key areas:

Medicinal Chemistry: A primary focus of research has been the synthesis of novel this compound derivatives as potential therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships. acs.org For instance, derivatives have been investigated for their potential as antimicrobial and anticancer agents. acs.org The core pyrazole structure is often a key pharmacophore, with the attached side chains fine-tuning the biological activity and pharmacokinetic properties. bohrium.comacs.org

Catalysis: The nitrogen atoms of the pyrazole ring in this compound and its derivatives can act as ligands for metal catalysts. nih.gov Research has explored the use of such pyrazole-based ligands in various catalytic transformations, including cross-coupling reactions and the synthesis of other heterocyclic compounds. chemmethod.comsamipubco.comnih.gov The development of efficient and recyclable catalysts is a significant area of investigation. chemmethod.com

Materials Science: The structural features of pyrazole derivatives, including those derived from this compound, make them attractive for applications in materials science. royal-chem.comontosight.ai Research in this area includes the development of corrosion inhibitors, where pyrazole derivatives have shown the ability to form protective layers on metal surfaces. semanticscholar.org Furthermore, the potential for these compounds to be incorporated into polymers and other materials with specific optical or electronic properties is an active area of study. royal-chem.comontosight.ai

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of this compound and its derivatives is an ongoing research interest. nih.govacs.org This includes the exploration of multi-component reactions and green chemistry approaches to produce these valuable compounds in a more sustainable manner. royal-chem.commdpi.com

The following table provides a summary of the key research directions for this compound and its derivatives:

| Research Area | Focus | Key Applications/Investigations |

| Medicinal Chemistry | Synthesis of bioactive molecules | Antimicrobial agents, Anticancer agents, Anti-inflammatory agents researchgate.netmdpi.com |

| Catalysis | Development of pyrazole-based ligands and catalysts | Cross-coupling reactions, Synthesis of heterocyclic compounds, Green catalysis chemmethod.comsamipubco.comnih.gov |

| Materials Science | Creation of functional materials | Corrosion inhibitors, Polymers with specific properties, Luminescent materials royal-chem.comnumberanalytics.comsemanticscholar.org |

| Synthetic Methodology | Efficient and sustainable synthesis | Multi-component reactions, Green chemistry, Regioselective synthesis royal-chem.comnih.govmdpi.com |

Propiedades

IUPAC Name |

1H-pyrazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEABCXJWANXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406758 | |

| Record name | (1H-Pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23585-49-1 | |

| Record name | (1H-Pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-Pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazol 3 Yl Methanol and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods aim to construct the pyrazole (B372694) ring with the hydroxymethyl group already in place or to introduce it in a straightforward manner. These approaches often involve the cyclization of acyclic precursors.

Hydrazine-Based Cyclization Reactions

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis. mdpi.comnih.gov To obtain (1H-pyrazol-3-yl)methanol directly, a 1,3-dicarbonyl equivalent bearing a protected or latent hydroxymethyl group is required. A common strategy involves the cyclocondensation of a β-ketoester or a β-diketone with hydrazine (B178648) or its derivatives. For instance, the reaction of a compound like 4-hydroxy-1,1,1-trifluoro-3-buten-2-one with a hydrazine derivative can lead to the formation of a pyrazole with a hydroxymethyl or a protected hydroxymethyl group at the 3-position. nih.gov

The general mechanism involves the initial reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. jetir.org The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 1,3-Diketone | Hydrazine | Acid catalyst | 3,5-Disubstituted pyrazole | Good | mdpi.comnih.gov |

| β-Ketoester | Phenylhydrazine | Nano-ZnO, H2O | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | DMF | 3-Aryl-1H-pyrazol-5-yl derivative | 45-67% | nih.gov |

This table presents generalized data for pyrazole synthesis; specific examples for this compound via this direct route are less common in the literature.

Condensation Reactions Involving Formaldehyde (B43269)

The reaction of pyrazoles with formaldehyde can lead to the introduction of a hydroxymethyl group. This reaction typically occurs at the nitrogen atoms or at an unsubstituted carbon atom of the pyrazole ring. For instance, 3,5-dimethylpyrazole (B48361) reacts with formalin to yield 3,5-dimethylpyrazole-1-carbinol in high yield. acs.orgacs.org The introduction of a hydroxymethyl group at the C3 position of an unsubstituted pyrazole via direct condensation with formaldehyde is less straightforward and often requires specific reaction conditions or catalysts to achieve regioselectivity. The reaction of the pyrazole nucleus with formaldehyde can be influenced by the presence of acid catalysts. acs.org

Reductive Synthesis of Pyrazole-3-methanol Systems

An alternative and widely used approach for the synthesis of this compound involves the reduction of a pre-functionalized pyrazole, typically a pyrazole-3-carboxylic acid or its ester derivative.

Reduction of Pyrazole-3-Carboxylic Acid Derivatives

The reduction of pyrazole-3-carboxylic acids or their esters is a reliable method for the preparation of this compound. Strong reducing agents are generally required for this transformation. A common procedure involves the use of aluminum(III) hydride (AlH3) in tetrahydrofuran (B95107) (THF). chemicalbook.com In a typical synthesis, 1H-pyrazole-3-carboxylic acid is treated with a solution of AlH3, and the reaction mixture is heated to reflux. Following the reduction, a careful workup procedure is necessary to quench the excess reducing agent and isolate the desired product. chemicalbook.com This method has been shown to provide this compound in moderate yields. chemicalbook.com

Another powerful reducing agent that can be employed for this purpose is lithium aluminum hydride (LiAlH4). The reduction of pyrazole-3-carboxylates with LiAlH4 in an ethereal solvent like diethyl ether is also an effective method. researchgate.net

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

| 1H-Pyrazole-3-carboxylic acid | Aluminum(III) hydride | Tetrahydrofuran | This compound | 54% | chemicalbook.com |

| Pyrazole-3-carboxylate ester | Lithium aluminum hydride | Diethyl ether | This compound | - | researchgate.net |

Yield for the LiAlH4 reduction was not specified in the provided search results.

Regioselective Synthesis of Substituted this compound Analogs

Achieving regioselectivity is a critical aspect of pyrazole synthesis, particularly when preparing substituted analogs. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. nih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.gov

For instance, the synthesis of 1,3-disubstituted pyrazoles can be achieved with high regioselectivity through a copper-catalyzed three-component reaction of enaminones, hydrazines, and aryl halides. beilstein-journals.org Another approach involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynes, which can provide regioselective access to 3,5-disubstituted pyrazoles. thieme.de The synthesis of 3,4-diaryl-1H-pyrazoles has been reported via a regioselective 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org

Advanced Synthetic Strategies for Pyrazole-Methanol Hybrid Compounds

Modern synthetic organic chemistry has introduced several advanced strategies for the construction of complex molecules containing the pyrazole-methanol motif. These methods often offer improved efficiency, atom economy, and functional group tolerance.

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex heterocyclic compounds in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions are highly convergent and can generate molecular diversity efficiently. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to polyfunctional pyrazoles. organic-chemistry.org

Metal-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized pyrazoles. nih.gov For instance, palladium-catalyzed reactions have been used to synthesize aryl pyrazole analogs. nih.gov Rhodium-catalyzed cascade addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles. nih.gov These advanced methods, while not always directly yielding this compound, provide versatile platforms for the synthesis of its complex analogs, which can then be further modified to introduce the hydroxymethyl group if needed.

Chemical Transformations and Derivatization of 1h Pyrazol 3 Yl Methanol

Reactions at the Hydroxymethyl Moiety

The primary alcohol function of (1H-Pyrazol-3-yl)methanol is amenable to various transformations, including oxidation, nucleophilic substitution, and the introduction of protective groups. These reactions are fundamental for elaborating the side chain of the pyrazole (B372694) core.

The selective oxidation of the hydroxymethyl group provides access to 1H-pyrazole-3-carbaldehyde and 1H-pyrazole-3-carboxylic acid, which are valuable intermediates for further derivatization, such as condensation and amidation reactions. The choice of oxidant and reaction conditions dictates the oxidation state of the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. For instance, the oxidation of related (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives to the corresponding pyrazole-4-carbaldehydes has been successfully achieved in high yields using iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst, which selectively targets the alcohol without affecting the pyrazole ring. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, would be required to oxidize the primary alcohol directly to the carboxylic acid.

| Starting Material Type | Reagent | Product | Notes |

|---|---|---|---|

| (Pyrazol-4-yl)methanol | FeCl₃·6H₂O | Pyrazole-4-carbaldehyde | Selective oxidation with no formation of carboxylic acid. researchgate.net |

| Primary Alcohol | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid | General transformation for primary alcohols. |

The hydroxyl group of this compound is a poor leaving group and must first be converted into a more reactive intermediate to facilitate nucleophilic substitution. This is commonly achieved by converting the alcohol into a halide or a sulfonate ester (e.g., tosylate or mesylate).

For example, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can convert the hydroxymethyl group into a chloromethyl group. researchgate.netresearchgate.net The resulting 3-(chloromethyl)-1H-pyrazole is a versatile electrophile that can react with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups onto the pyrazole side chain. While the reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride has been reported to induce dimerization in some cases, it is a standard reagent for converting hydroxyl groups to chlorides in many heterocyclic systems. beilstein-journals.org

To perform selective modifications on the pyrazole ring, it is often necessary to temporarily mask the reactivity of the hydroxymethyl group. Common protecting groups for alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers, which offer stability under various reaction conditions and can be removed selectively. masterorganicchemistry.comharvard.edu

Silyl Ethers : The alcohol can be protected by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole. harvard.edu Silyl ethers are robust but can be readily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Benzyl Ethers : Benzyl ethers (Bn) are formed via Williamson ether synthesis, typically by deprotonating the alcohol with a base (e.g., NaH) followed by reaction with benzyl bromide. organic-chemistry.orguwindsor.ca This protecting group is stable to many non-reductive conditions and is commonly removed by palladium-catalyzed hydrogenolysis. uwindsor.caatlanchimpharma.com

The choice of protecting group is critical for multi-step syntheses, allowing for orthogonal deprotection strategies where one group can be removed without affecting another. uwindsor.ca

| Protecting Group | Typical Reagents for Protection | Typical Reagents for Deprotection |

|---|---|---|

| Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |

| Benzyl Ether (Bn) | NaH, Benzyl Bromide, THF | H₂, Pd/C |

Pyrazole Ring Modification Reactions

The pyrazole ring is an aromatic heterocycle that can undergo modifications such as electrophilic substitution and transition metal-catalyzed cross-coupling, allowing for the introduction of substituents directly onto the core structure.

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and therefore the most common site of substitution. researchgate.net Reactions such as nitration and halogenation allow for the direct functionalization of the pyrazole nucleus.

Nitration of pyrazoles can be achieved using nitrating agents like a mixture of nitric acid and trifluoroacetic anhydride, which has been shown to successfully nitrate (B79036) a variety of five-membered heterocycles. researchgate.net For example, nitration of 3-methylpyrazole (B28129) with acetyl nitrate proceeds to give the 4-nitro derivative after thermal rearrangement. chemicalbook.com This introduces a versatile nitro group that can be further reduced to an amine or used to influence the ring's electronic properties. Similarly, direct halogenation at the C4 position can be accomplished using reagents like N-bromosuccinimide (NBS) or iodine in the presence of an oxidizing agent, yielding 4-halo-pyrazole derivatives that are key precursors for cross-coupling reactions. researchgate.netmdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrazoles, these reactions typically involve a 4-halopyrazole derivative as the electrophilic partner.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples a halide with an organoboron compound. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various arylboronic acids using a palladium catalyst like XPhos Pd G2 to yield 4-aryl pyrazoles. rsc.org This methodology is highly versatile for creating biaryl structures.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. 1,3-Disubstituted-5-chloro-4-iodopyrazoles selectively react with phenylacetylene (B144264) at the more reactive C4 position under typical Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) to afford 4-(phenylethynyl)pyrazoles in good yields. researchgate.nettandfonline.comarkat-usa.org

These coupling strategies significantly expand the synthetic utility of this compound, allowing for the attachment of diverse aryl, heteroaryl, and alkynyl fragments to the pyrazole core after initial halogenation. rsc.orgtandfonline.com

| Reaction | Typical Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromopyrazole | Arylboronic Acid | Pd(0) complexes (e.g., XPhos Pd G2) | 4-Arylpyrazole rsc.org |

| Sonogashira | 4-Iodopyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynylpyrazole tandfonline.com |

Formation of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The use of this compound as a direct precursor for the construction of novel fused heterocyclic systems is not extensively documented in a manner similar to other functionalized pyrazoles. The scientific literature shows a strong preference for using alternative derivatives, such as 3(5)-aminopyrazoles, as the key building blocks for widely studied fused systems like pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgnih.govchim.it

The synthesis of these fused heterocycles typically relies on the cyclocondensation reaction between the nucleophilic amino group of a 3-aminopyrazole (B16455) and a 1,3-bis-electrophilic reagent, such as a β-dicarbonyl compound or its synthetic equivalent. rsc.orgnih.govbeilstein-journals.orgresearchgate.net This well-established methodology provides a versatile and efficient route to a diverse range of pyrazolo[1,5-a]pyrimidines and related structures. nih.govresearchgate.net The reactivity of the amino group is central to the ring-forming step in these common synthetic strategies. nih.govchim.it

While the hydroxymethyl group of this compound is a versatile functional handle for various chemical transformations, its direct participation in cyclization reactions to form new heterocyclic rings appears to be a less common synthetic strategy. Such a transformation would likely require a multi-step approach, potentially involving the conversion of the hydroxyl group into a better leaving group or an electrophilic center to facilitate an intramolecular or intermolecular cyclization.

Due to the limited availability of specific research findings detailing the direct use of this compound in the formation of new heterocyclic systems, a detailed discussion and data tables on this specific transformation cannot be provided at this time.

Coordination Chemistry of 1h Pyrazol 3 Yl Methanol As a Ligand

Chelation Behavior and Ligand Design Principles of (1H-Pyrazol-3-yl)methanol Derivatives

This compound possesses two primary coordination sites: the pyridine-like nitrogen atom (N2) of the pyrazole (B372694) ring and the oxygen atom of the hydroxymethyl group. This allows it to act as a neutral monodentate ligand, typically through the N2 atom, or as a bidentate ligand, forming a chelate ring with a metal center. The deprotonated form, (1H-pyrazol-3-yl)methoxide, can also act as an anionic ligand.

The true versatility of this compound lies in its potential for derivatization to create more complex, polydentate ligands. The hydroxyl group serves as a convenient handle for synthetic modifications, allowing for the construction of ligands with tailored properties. A key design principle involves the use of the hydroxymethyl group to introduce additional donor arms, thereby increasing the denticity and creating specific coordination pockets for metal ions.

One prominent example of this is the synthesis of tripodal ligands. Through condensation reactions of (1H-pyrazol-1-yl)methanol or its derivatives, such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol, with primary amines, tripodal N-donor ligands can be readily prepared. researchgate.net This synthetic strategy can be adapted for this compound, leading to the formation of tripodal ligands where the pyrazole units are linked via a central nitrogen atom. The length of the alkyl chains connecting the amine to the hydroxyl group can also be varied, which has been shown to influence the catalytic activity of the resulting metal complexes.

The design principles for ligands derived from this compound often focus on:

Increasing Denticity: Modifying the hydroxymethyl group to introduce more coordinating atoms (N, O, S) to enhance the stability of the resulting metal complexes.

Steric Tuning: Introducing bulky substituents on the pyrazole ring or the linker to control the coordination geometry around the metal center and influence catalytic selectivity.

Electronic Effects: Incorporating electron-donating or electron-withdrawing groups to modulate the electronic properties of the ligand and, consequently, the reactivity of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is well-established, and these methods are applicable to this compound and its derivatives. Typically, the ligand is reacted with a metal salt in a suitable solvent, leading to the formation of the coordination complex. Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques.

While specific examples of transition metal complexes solely with this compound as a ligand are not extensively documented in the reviewed literature, the coordination behavior of closely related pyrazole derivatives provides significant insight. For instance, mononuclear and polynuclear transition metal complexes have been synthesized with ligands such as 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org These complexes, with metals like Cd(II) and Co(II), have been characterized by elemental analysis, IR spectroscopy, thermogravimetric analysis, and single-crystal X-ray diffraction. rsc.org

The synthesis of complexes with tripodal ligands derived from pyrazolyl methanols, such as 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, with copper(II) salts has been reported. researchgate.net These complexes are typically generated in situ by mixing the ligand and the metal salt. The resulting complexes have been studied for their catalytic activities.

| Ligand Derivative | Metal Ion | Resulting Complex Type | Characterization Methods |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | Mononuclear and 3D coordination polymer | Elemental Analysis, IR, TGA, X-ray Diffraction |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | Mononuclear | Elemental Analysis, IR, TGA, X-ray Diffraction |

| 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol | Cu(II) | In situ generated complex | Studied for catalytic activity |

This table is based on data from related pyrazole derivatives and illustrates the expected types of complexes and characterization methods applicable to this compound.

The coordination chemistry of pyrazole-based ligands with main group metals has also been explored, particularly with acylpyrazolone ligands. nih.gov These studies have demonstrated the formation of complexes with a range of main group elements, showcasing diverse coordination geometries. nih.gov For example, sodium complexes of acylpyrazolones have been shown to form polymeric structures in the solid state. nih.gov While direct studies on this compound with main group metals are limited in the available literature, it is anticipated that it would form stable complexes with these elements, with the coordination mode depending on the specific metal ion and reaction conditions.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from pyrazole-based ligands are known to exhibit a wide range of catalytic activities. The proton-responsive nature of the pyrazole ring and the ability to tune the steric and electronic properties of the ligand make them attractive for catalysis. nih.gov

Copper(II) complexes of tripodal N-donor ligands synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol have been investigated for their catecholase activities, demonstrating their efficiency in the oxidation of catechol to quinone. researchgate.net The catalytic activity of these complexes was found to be influenced by the length of the side chain carrying a hydroxyl group and the nature of the copper(II) salt anion. This suggests that metal complexes of ligands derived from this compound could also serve as effective oxidation catalysts.

Furthermore, cobalt complexes of ligands such as 3-methyl-1H-pyrazole-4-carboxylic acid have shown excellent catalytic activity for the oxygen evolution reaction (OER), indicating their potential as bifunctional catalysts. rsc.org

| Ligand System | Metal Ion | Catalytic Reaction | Key Findings |

| Tripodal pyrazolyl N-donor ligands | Cu(II) | Catechol oxidation | Efficient conversion to quinone; activity influenced by ligand structure and counter-ion. |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | Oxygen Evolution Reaction (OER) | Excellent catalytic activity, demonstrating potential as a bifunctional catalyst. rsc.org |

This table highlights the catalytic potential of metal complexes with ligands structurally related to this compound.

Metal Ion Sequestration and Adsorption Studies Utilizing this compound Modified Materials

The ability of pyrazole-containing ligands to chelate metal ions makes them excellent candidates for the development of materials for metal ion sequestration and environmental remediation. Materials functionalized with these ligands can selectively remove toxic heavy metal ions from aqueous solutions.

A notable example is the use of silica (B1680970) gel modified with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, a derivative of (1,5-dimethyl-1H-pyrazol-3-yl)methanol, as a sorbent for the solid-liquid extraction of heavy metals. This material has demonstrated a high adsorption capacity for Pb(II), Cd(II), Cu(II), and Zn(II) ions. The adsorption efficiency is dependent on the pH of the solution, with optimal uptake observed at specific pH ranges for different metal ions.

The adsorption capacities of this pyrazole-modified silica for various metal ions at their optimal pH are summarized below:

| Metal Ion | Optimal pH for Adsorption | Adsorption Capacity (mg/g) |

| Pb(II) | 6 | 74.89 |

| Cd(II) | 7 | 21.32 |

| Cu(II) | 6 | 18.75 |

| Zn(II) | 7 | 12.45 |

Data sourced from studies on silica modified with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.

These findings underscore the potential of materials functionalized with this compound and its derivatives for the effective removal of heavy metal contaminants from water.

Medicinal Chemistry and Biological Activity of 1h Pyrazol 3 Yl Methanol Derivatives

Antimicrobial Efficacy

While the broader class of pyrazole (B372694) derivatives is widely recognized for its significant antimicrobial properties against various pathogens, specific and detailed research focusing exclusively on derivatives of (1H-Pyrazol-3-yl)methanol is not as extensively documented. mdpi.comnih.govnih.gov Much of the existing literature tends to concentrate on other pyrazole-based structures like pyrazolines and pyrazolones. nih.govnih.gov

Antibacterial Activity

The pyrazole nucleus is an integral component of many compounds that exhibit potent antibacterial effects on both Gram-positive and Gram-negative bacteria. nih.govjpionline.org For example, certain pyrazole-thiazole hybrids have demonstrated effectiveness against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research has highlighted the broad-spectrum antibacterial capabilities of pyrazole derivatives integrated with other heterocyclic systems. jpionline.org However, dedicated studies on the antibacterial profiles of compounds directly synthesized from a this compound precursor are not prominently featured in the available scientific reports.

Antifungal Activity

The potential of pyrazole-containing molecules as antifungal agents has been established in a number of studies. mdpi.comnih.govsemanticscholar.org For instance, certain pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been synthesized and shown to possess antifungal properties against various phytopathogenic fungi. nih.gov Similarly, other research has focused on pyrazole analogues containing trifluoromethoxy groups, which also displayed notable fungicidal activity. semanticscholar.orgmdpi.com Despite these findings for the wider pyrazole family, targeted investigations into the specific antifungal efficacy of this compound derivatives remain limited.

Antineoplastic Investigations

Derivatives of this compound have been explored for their potential application in oncology, specifically as androgen receptor (AR) antagonists for the management of prostate cancer. epa.gov The compound [3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol has been identified as a crucial intermediate in the synthesis of a series of potent AR antagonists. epa.gov The therapeutic strategy involves these derivatives binding to the androgen receptor, thereby blocking its activity and inhibiting the proliferation of hormone-dependent cancer cells. This line of research underscores the value of the this compound framework in the design of targeted therapies for cancer. mdpi.comepa.gov

| Compound Name | Target | Significance |

|---|---|---|

| [3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol | Androgen Receptor (AR) | Serves as a key intermediate in the synthesis of potent AR antagonists for prostate cancer treatment. epa.gov |

Anti-inflammatory and Analgesic Properties

The pyrazole structure is a key feature in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib (B62257) and lonazolac. nih.govrjpbr.com These agents typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. nih.gov A significant body of research has been devoted to synthesizing and evaluating various pyrazole derivatives for their anti-inflammatory and pain-relieving effects. nih.govnih.govsemanticscholar.org For example, one study synthesized 1-phenyl-1H-pyrazole derivatives that exhibited strong anti-inflammatory activity in rats and appreciable analgesic properties in mice. semanticscholar.org Another novel pyrazole derivative, FR140423, was found to be a potent and selective COX-2 inhibitor with strong anti-inflammatory and analgesic effects, but without the common gastrointestinal side effects associated with other NSAIDs. nih.gov While the pyrazole class as a whole is a rich source of anti-inflammatory and analgesic compounds, specific investigations centered on the properties of this compound derivatives are not extensively detailed.

Other Pharmacological Activities of this compound Derivatives

Antitubercular Potential

In the ongoing search for new treatments for tuberculosis, derivatives of this compound have shown considerable promise as a new class of antitubercular agents. mdpi.comresearchgate.netnih.gov Scientific studies have identified several derivatives that demonstrate significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of the disease. japsonline.comnih.gov

One study highlighted a series of pyrazole-4-carboxamide derivatives, some of which showed potent activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/ml. japsonline.com Another area of research has focused on pyrazole-based compounds that inhibit UDP-galactopyranose mutase (UGM), an essential enzyme for the mycobacterial cell wall synthesis, making it a novel drug target. mdpi.com These findings emphasize the potential of the this compound scaffold in the development of new and effective drugs to combat tuberculosis. mdpi.comresearchgate.net

| Compound Class | Target/Strain | Reported Activity |

|---|---|---|

| Pyrazole-4-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | Significant activity with MIC values as low as 3.12 µg/ml. japsonline.com |

| Pyrazole-based compounds | M. tuberculosis UDP-galactopyranose mutase (MtbUGM) | Inhibition of an essential enzyme for mycobacterial cell wall synthesis. mdpi.com |

Antidiabetic Studies

Derivatives of the this compound scaffold have been investigated for their potential in managing diabetes mellitus. Research has primarily focused on their ability to lower blood glucose levels and inhibit key enzymes involved in carbohydrate metabolism.

One area of investigation is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. A study on pyrazole derivatives, specifically 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.gov Pyz-1, in particular, showed an IC₅₀ value of 75.62 ± 0.56 µM against α-glucosidase, which is comparable to the standard drug Acarbose (B1664774) (IC₅₀ = 72.58 ± 0.68 µM). nih.gov

Another approach involves the development of acyl pyrazole sulfonamides as α-glucosidase inhibitors. A series of these compounds were synthesized and evaluated, with all tested compounds showing greater potency than the standard drug, acarbose. frontiersin.org The most potent compound in this series, bearing a chlorine atom at the para-position of a phenyl ring, exhibited an IC₅₀ value of 1.13 ± 0.06 µM against α-glucosidase. frontiersin.org

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their in vitro anti-diabetic activities against the α-amylase enzyme. mdpi.com Several derivatives in this class displayed excellent inhibitory activity, with IC₅₀ values as low as 5.10 μM, significantly more potent than the reference drug acarbose (IC₅₀ = 200.1 ± 0.15 μM). mdpi.com Molecular docking studies supported these findings, showing strong binding interactions with the active site of the α-amylase enzyme. mdpi.com

Some pyrazole derivatives have also been explored for their hypoglycemic effects through mechanisms potentially involving peroxisome proliferator-activated receptor-gamma (PPARγ) agonism. nih.gov Although direct studies on this compound are part of this broader research, the pyrazole core is a key structural feature in these antidiabetic agents. nih.govmdpi.com

Table 1: In Vitro Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | nih.gov |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | nih.gov |

| Acarbose (Standard) | α-glucosidase | 72.58 ± 0.68 | nih.gov |

| Acyl Pyrazole Sulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 | frontiersin.org |

| Acarbose (Standard) | α-glucosidase | 35.1 ± 0.14 | frontiersin.org |

| Pyrazolo[3,4-b]pyridine (7f) | α-amylase | 5.10 | mdpi.com |

| Acarbose (Standard) | α-amylase | 200.1 ± 0.15 | mdpi.com |

Enzyme Inhibition Modulations

The this compound framework is a constituent of various molecules designed to inhibit a range of enzymes implicated in different diseases.

Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. The synthesized compounds showed significant inhibitory effects, with Kᵢ values in the micromolar to nanomolar range. For instance, some derivatives displayed Kᵢ values of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov Molecular docking studies revealed that these compounds interact with key residues and the zinc ion in the active site of the enzymes, explaining their inhibitory potency. nih.gov

Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. Pyrazole derivatives have been developed as selective kinase inhibitors. For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.govjmu.edu One of the most potent compounds, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited an IC₅₀ value of 227 nM against JNK3 and demonstrated high selectivity over other kinases. nih.govjmu.edu Docking studies of other pyrazole derivatives with receptor tyrosine kinases like VEGFR-2 and protein kinases such as Aurora A and CDK2 have also suggested their potential as kinase inhibitors. researchgate.net

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. A series of 1-phenylpyrazoles were evaluated for their inhibitory activity against this enzyme. elsevierpure.com The compound 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) was identified as a highly potent inhibitor, demonstrating more prolonged hypouricemic action than allopurinol (B61711) in animal models. elsevierpure.com Additionally, pyrazole derivatives like Pyz-2 have shown remarkable inhibitory ability against xanthine oxidase, with an IC₅₀ value of 10.75 ± 0.54 µM. nih.gov

Meprin Inhibition: Meprins are metalloproteinases involved in inflammatory diseases and fibrosis. Pyrazole-based hydroxamic acids have been investigated as inhibitors of meprin α and meprin β. nih.govresearchgate.net Researchers have developed potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β, which can serve as chemical probes for further target validation. researchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Class | Target Enzyme | Key Finding (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | hCA II | Kᵢ values as low as 0.007 µM | nih.gov |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | IC₅₀ = 227 nM | nih.govjmu.edu |

| 1-phenylpyrazole (Y-700) | Xanthine Oxidase | Potent inhibition, superior to allopurinol | elsevierpure.com |

| Pyrazole hydroxamic acid | Meprin α / Meprin β | Potent pan-meprin and selective meprin α inhibitors | nih.govresearchgate.net |

Receptor Interaction and Modulation

Beyond enzyme inhibition, derivatives incorporating the pyrazole scaffold have been shown to interact with and modulate the activity of various physiological receptors.

Cannabinoid Receptor 1 (CB1): Antagonists of the Cannabinoid Receptor 1 (CB1) have been considered as potential treatments for metabolic disorders. A pyrazole derivative, ENV-2, has been identified as a potent CB1 receptor antagonist with hypoglycemic and antioxidant properties. unam.mx In a study on diabetic rats, ENV-2 demonstrated significant antidiabetic activity, which was superior to the standard drug glibenclamide. unam.mx Sub-acute treatment with this compound also led to a significant reduction in plasma glucose, triacylglycerols, and cholesterol. unam.mx

Receptor Tyrosine Kinases (RTKs): RTKs are cell surface receptors that play critical roles in cellular growth and proliferation. Aberrant RTK activity is a hallmark of many cancers. Molecular docking studies have been employed to investigate the interaction of 1H-pyrazole derivatives with the vascular endothelial growth factor receptor 2 (VEGFR-2), an important RTK. researchgate.net The results indicated that certain pyrazole derivatives could bind effectively within the ATP-binding pocket of VEGFR-2, suggesting their potential as inhibitors of this receptor. For example, a thiadiazole-substituted pyrazole derivative showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2. researchgate.net

Nicotinic Acid Receptor: The nicotinic acid receptor (GPR109A) is a G protein-coupled receptor involved in the regulation of lipid metabolism. Pyrazole derivatives have been developed as partial agonists for this receptor, indicating their potential utility in managing dyslipidemia. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. rsc.orgnih.govfrontiersin.org

For Antidiabetic Activity: In the case of acyl pyrazole sulfonamides designed as α-glucosidase inhibitors, SAR studies revealed that both the nature and the position of the substituent on the acyl group significantly altered inhibitory activity. frontiersin.org A key finding was that the presence of a chlorine atom at the para-position of the phenyl ring (compound 5a) resulted in the most potent compound in the series. frontiersin.org This highlights the importance of electronic and steric factors of the substituent in the interaction with the enzyme's active site.

For Enzyme Inhibition: SAR studies of pyrazole-based meprin inhibitors demonstrated that modifications at the 3 and 5 positions of the pyrazole ring could modulate activity and selectivity. nih.govresearchgate.net While a 3,5-diphenylpyrazole (B73989) core showed high potency against meprin α, introducing acidic moieties increased activity against meprin β, although this did not necessarily improve selectivity. nih.gov This suggests that different subpockets of the meprin active site can be targeted by varying the substituents on the pyrazole scaffold. researchgate.net

For xanthine oxidase inhibitors, SAR analysis of 1-phenylpyrazoles indicated that a cyano group at the 3-position and a neopentyloxy group at the 4-position of the phenyl ring, combined with a carboxylic acid at the 4-position of the pyrazole ring, were optimal for potent enzyme inhibition. elsevierpure.com

General SAR Observations: The pyrazole ring itself can function as a bioisostere for an aryl group, which can enhance properties like lipophilicity and solubility. nih.gov While the pyrazole ring may not always form direct interactions with a target protein, it serves as a critical scaffold that correctly orients the pharmacophoric substituents for optimal binding within the receptor pocket. nih.gov The versatility of substitution at different positions on the pyrazole ring allows for fine-tuning of the molecule's properties to achieve desired biological effects, making it a privileged structure in medicinal chemistry. frontiersin.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (1H-Pyrazol-3-yl)methanol by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum typically shows distinct signals corresponding to the protons on the pyrazole (B372694) ring, the methylene (B1212753) group (-CH₂-), the hydroxyl group (-OH), and the amine proton (-NH) of the pyrazole ring. The chemical shifts (δ) are influenced by the solvent used for analysis.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound will show distinct peaks for the two sp²-hybridized carbon atoms of the pyrazole ring, the sp³-hybridized carbon of the methylene group, and the carbon atom attached to the nitrogen atoms in the ring. The specific chemical shifts help confirm the connectivity of the molecule.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -NH (Pyrazole) | Broad singlet, variable | Position is solvent and concentration-dependent. |

| ¹H | -CH= (Pyrazole, H5) | ~7.5 | Doublet |

| ¹H | -CH= (Pyrazole, H4) | ~6.2 | Doublet |

| ¹H | -CH₂- | ~4.6 | Singlet or doublet depending on coupling with OH proton. |

| ¹H | -OH | Broad singlet, variable | Position is solvent and concentration-dependent. |

| ¹³C | -C= (Pyrazole, C3) | ~148-152 | Carbon bearing the methanol (B129727) group. |

| ¹³C | -C= (Pyrazole, C5) | ~135-139 | |

| ¹³C | -C= (Pyrazole, C4) | ~101-105 | |

| ¹³C | -CH₂- | ~55-59 |

Note: The exact chemical shifts can vary based on the solvent, concentration, and instrument frequency.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the IR spectrum include:

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

A medium to sharp absorption peak around 3100-3150 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. researchgate.net

Absorptions in the 2850-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the methylene group and the pyrazole ring.

Stretching vibrations for the C=N and C=C bonds within the pyrazole ring typically appear in the 1500-1600 cm⁻¹ region. mdpi.com

A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100-3150 | N-H Stretch | Pyrazole Ring (-NH) |

| 2850-3000 | C-H Stretch | CH₂ and Pyrazole C-H |

| 1500-1600 | C=N / C=C Stretch | Pyrazole Ring |

| 1000-1050 | C-O Stretch | Primary Alcohol |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₄H₆N₂O, corresponding to a molecular weight of approximately 98.10 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 98. The fragmentation of pyrazole-containing compounds often involves characteristic losses. researchgate.net For this compound, key fragmentation pathways may include:

Alpha-cleavage: The loss of a hydrogen radical from the methylene group or cleavage of the C-C bond adjacent to the oxygen. libretexts.org

Loss of Water: Dehydration can lead to a fragment ion at m/z 80 (M-18). libretexts.org

Loss of a Hydroxymethyl Radical: Cleavage of the bond between the pyrazole ring and the methanol group can result in the loss of •CH₂OH, leading to a pyrazole cation at m/z 67.

Ring Fragmentation: The pyrazole ring itself can fragment, often by losing molecules like hydrogen cyanide (HCN) or nitrogen (N₂), which is a characteristic fragmentation pattern for pyrazoles. researchgate.net

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 98 | [C₄H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 80 | [C₄H₄N₂]⁺ | Loss of H₂O |

| 69 | [C₃H₅N₂]⁺ | Loss of CHO |

| 67 | [C₃H₃N₂]⁺ | Loss of •CH₂OH |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

Stationary Phase: Reversed-phase columns, such as C18 or C8, are typically effective for separating polar compounds like pyrazole derivatives.

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol is commonly used. acs.orgnih.gov

Detection: Ultraviolet (UV) detection is suitable, as the pyrazole ring contains a chromophore that absorbs UV light.

Gas Chromatography (GC):

Stationary Phase: A polar capillary column (e.g., those with a polyethylene (B3416737) glycol or cyano-functionalized stationary phase) is generally required due to the polar nature of the analyte.

Carrier Gas: Inert gases like helium or nitrogen are used. nist.gov

Detection: A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a definitive method for purity assessment and confirmation of identity.

The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak with minimal to no other peaks present.

Theoretical and Computational Investigations of 1h Pyrazol 3 Yl Methanol

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and predict electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating this moiety's role in nucleophilic reactions. The LUMO is also often located on the ring, highlighting its potential for electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyrazole-containing molecules, the nitrogen atoms of the ring are typically regions of negative potential (red/yellow), making them susceptible to electrophilic attack and coordination with metal ions. The hydrogen atom attached to the nitrogen (N-H) and the hydroxyl proton of the methanol (B129727) group are regions of positive potential (blue), indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Reactivity Descriptors: Based on the energies of the FMOs, various global reactivity descriptors can be calculated to quantify the reactivity of (1H-Pyrazol-3-yl)methanol. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

This table provides the general formulas for calculating global reactivity descriptors from HOMO and LUMO energies obtained through computational methods.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. The synthesis of pyrazole derivatives can proceed through various routes, and computational studies can help in understanding the regioselectivity and kinetics of these reactions. organic-chemistry.org

For instance, the synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or a related precursor with hydrazine (B178648) or its derivatives. researchgate.net DFT calculations can be used to model the reaction pathway, identifying the transition state structures and calculating their activation energies. This allows for the prediction of the most favorable reaction pathway and the likely products. For example, in the synthesis of 1,3- and 1,5-regioisomers of pyrazoles, computational studies have shown how the nature of the reactants and reaction conditions can influence the selectivity by comparing the activation barriers of the competing pathways. acs.org

The reaction mechanism for the formation of a pyrazole ring from a chalcone (B49325) and hydrazine derivative, for example, can be computationally modeled to understand the cyclization and subsequent dehydration steps. researchgate.net Similarly, the mechanism of functional group transformations on the this compound molecule, such as the oxidation of the methanol group or substitution on the pyrazole ring, can be investigated. These studies provide a detailed, step-by-step understanding of the reaction, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Modeling and Docking Simulations for Biological Interactions

The pyrazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities. alrasheedcol.edu.iqekb.eg Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, like this compound or its derivatives, and a biological target, typically a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results of a docking study can provide information about the binding energy, which is an estimate of the affinity of the ligand for the receptor, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govresearchgate.net

| Protein Target | PDB ID | Potential Interaction Sites for Pyrazole Derivatives | Key Amino Acid Residues |

| VEGFR-2 | 2QU5 | ATP-binding site | Cys919, Asp1046, Glu885 |

| Aurora A | 2W1G | ATP-binding site | Ala213, Leu139, Tyr212 |

| CDK2 | 2VTO | ATP-binding site | Leu83, Glu81, Asp86 |

| EGFR | 1M17 | ATP-binding site | Met793, Thr790, Asp855 |

This interactive data table presents examples of protein targets that have been studied in docking simulations with pyrazole derivatives, along with their Protein Data Bank (PDB) IDs and key amino acid residues involved in binding. ekb.egnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.

Adsorption Mechanism Studies

The study of how molecules adsorb onto surfaces is crucial in various applications, including catalysis, sensor technology, and corrosion inhibition. Computational methods, particularly DFT, are widely used to investigate the adsorption mechanism of organic molecules on metal and other surfaces.

Pyrazole derivatives have been studied as corrosion inhibitors for metals like carbon steel in acidic media. nih.govnih.gov The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that prevents the corrosive species from reaching the metal. Computational studies can elucidate the nature of this adsorption.

Adsorption Energy and Geometry: DFT calculations can determine the most stable adsorption geometry of this compound on a given surface (e.g., a copper or iron surface). up.pt The adsorption energy can be calculated to quantify the strength of the interaction. A higher adsorption energy suggests a more stable and effective protective layer. The pyrazole ring can interact with the metal surface through its π-electrons, and the nitrogen and oxygen atoms can also coordinate with the surface metal atoms.

Charge Transfer Analysis: By analyzing the charge distribution upon adsorption, it is possible to understand the nature of the interaction. For instance, a significant charge transfer from the molecule to the metal surface (or vice versa) indicates the formation of a chemical bond (chemisorption), which is generally stronger than physical adsorption (physisorption).

Molecular Dynamics Simulations of Adsorption: MD simulations can be employed to model the adsorption process in a more realistic environment, for example, in the presence of a solvent. These simulations can provide insights into the competitive adsorption between the inhibitor molecules and corrosive species on the metal surface. nih.gov

Applications in Materials Science and Agrochemicals

Role as Building Blocks in Organic Synthesis

(1H-Pyrazol-3-yl)methanol is a versatile building block in organic synthesis due to the presence of two key reactive sites: the hydroxyl group and the pyrazole (B372694) ring's N-H group. This dual functionality allows for sequential or selective reactions to build more complex molecular architectures. The pyrazole core is recognized as a "privileged structure" in chemistry, frequently appearing in molecules with significant biological or material properties. bohrium.commdpi.comresearchgate.net

Synthetic strategies often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives to form the pyrazole ring. nih.govnih.gov Once the this compound scaffold is formed, the hydroxyl group can be easily converted into other functional groups (e.g., halides, ethers, esters) or used as a handle for attaching the molecule to larger structures. For instance, it can be a precursor in the synthesis of 1,3,5-substituted pyrazoles, which are generated through condensation reactions with compounds like ethyl acetoacetate. nih.gov The development of multicomponent reactions and the use of novel catalysts, such as magnetic nanoparticles, have further enhanced the efficiency and sustainability of synthesizing diverse pyrazole derivatives from simple precursors. bohrium.commdpi.com These synthetic methodologies enable the creation of extensive libraries of pyrazole-containing compounds for screening in various applications. researchgate.net

Development of Advanced Functional Materials Utilizing this compound Derivatives

The unique electronic and coordination properties of the pyrazole ring make its derivatives attractive candidates for the development of advanced functional materials. mdpi.com Derivatives of this compound are utilized in creating materials with specific optical, electronic, or catalytic functions. The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials are investigated for applications in gas storage, catalysis, and sensing.

The synthesis of pyrazole-based scaffolds using magnetic nanoparticles (MNPs) highlights the integration of pyrazole chemistry with materials science. bohrium.com In such systems, MNPs act as recoverable catalysts, improving the sustainability of the synthesis while also opening pathways to novel functional molecular hybrids. bohrium.com The resulting pyrazole derivatives can be designed to possess specific electronic properties suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, by modifying the substituents on the pyrazole ring.

Applications in Agrochemical Formulations

Pyrazole derivatives are a well-established and significant class of compounds in the agrochemical industry, with numerous commercial products used as herbicides, insecticides, and fungicides. nih.govrhhz.netclockss.org The pyrazole ring is an important active fragment that confers potent biological activity. rhhz.net

In the field of herbicides, pyrazole derivatives have been developed to control a wide variety of weeds in both lowland and upland farming. clockss.orggoogle.com For example, certain 4-benzoyl-1-methylpyrazole compounds are known inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for weed control. clockss.org Research has also focused on synthesizing novel pyrazole derivatives containing phenylpyridine moieties, which have shown moderate to good herbicidal activities against weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatments. nih.gov

As insecticides, pyrazole-based compounds have demonstrated high efficacy. The modification of the pyrazole scaffold, such as the introduction of a 3-chloropyridin-2-yl group at the 1-position and a cyanogen (B1215507) group at the 3-position, has been shown to be favorable for insecticidal activity. rhhz.net Some bis-amide pyrazole compounds exhibit excellent activity against pests like Plutella xylostella. rhhz.net

The table below summarizes findings from studies on herbicidal pyrazole derivatives.

| Compound | Target Weed | Treatment Type | Observed Activity | Reference |

|---|---|---|---|---|

| Phenylpyridine-Pyrazole Derivative (6a) | Setaria viridis | Post-emergence | 50% inhibition | nih.gov |

| Phenylpyridine-Pyrazole Derivative (6c) | Setaria viridis | Post-emergence | 50% inhibition | nih.gov |

| Substituted Phenylpyrazole Derivatives | Abutilon theophrasti | Post-emergence | >90% inhibition | nih.gov |

| Pyroxasulfone | Grass and broadleaf weeds | Pre-emergence | Excellent control | nih.gov |

Corrosion Inhibition Studies Involving Pyrazole-Methanol Derivatives

Derivatives of pyrazole are recognized as effective corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments commonly found in industrial processes. jmaterenvironsci.comnih.govresearchgate.netresearchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents contact with the corrosive medium. researchgate.netresearchgate.net

The inhibition mechanism involves the presence of heteroatoms (nitrogen, and sometimes oxygen or sulfur in derivatives) and π-electrons from the pyrazole and other aromatic rings. jmaterenvironsci.comnih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface through the sharing of electrons with the vacant d-orbitals of the metal atoms, a process known as chemisorption. nih.gov Studies have shown that the adsorption of pyrazole derivatives on steel surfaces often follows the Langmuir adsorption isotherm. nih.govresearchgate.net

Research on specific pyrazole derivatives has demonstrated high inhibition efficiencies. For instance, two novel pyrazole compounds, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6), were found to exhibit maximum inhibition efficiencies of 90.8% and 91.8%, respectively, for carbon steel in 1 M HCl. nih.gov Such compounds are classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net

The following interactive table presents data from corrosion inhibition studies on various pyrazole derivatives.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibitor Type | Reference |

|---|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | Mixed | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | Mixed | nih.gov |

| 5-Chloro-1-Phenyl-3-methyle Pyrazolo-4-methinethiosemicarbazone | Carbon Steel | HCl | Not specified | Mixed | jmaterenvironsci.com |

| Pyranopyrazole Derivative (APPC) | Carbon Steel | 1 M HCl | 91.8 | Mixed | researchgate.net |

| PP-PhCl | Steel | 1 M HCl | 95.1 | Mixed | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing (1H-Pyrazol-3-yl)methanol and its derivatives?

Methodological Answer: Synthesis typically involves functionalizing pyrazole rings via cross-coupling or condensation reactions. For example:

- Mannich Reaction : Reacting pyrazole derivatives with formaldehyde and secondary amines to introduce hydroxymethyl groups .

- Catalytic Deprotection : Removing protective groups (e.g., tetrahydro-2H-pyran) using HCl in methanol, as demonstrated in the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile .

- Purification : Recrystallization from methanol or ethanol is standard for isolating high-purity products .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Proton and carbon NMR identify substitution patterns on the pyrazole ring. For example, aromatic protons appear in the δ 6.5–8.5 ppm range .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. Tetrahedral coordination of Zn(II) complexes with pyrazole ligands has been reported, validated via hydrogen bonding analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Pharmacological Screening : Derivatives like triazolothiadiazines are synthesized and tested for anticancer activity. For instance, Prexasertib (a pyrazole-containing compound) inhibits cancer cell proliferation via kinase targeting .

- In Vitro Assays : Use cell lines (e.g., P19 carcinoma cells) to assess cytotoxicity. Dose-response curves at µM concentrations are typical .

Q. What strategies address low yields in catalytic reactions involving this compound intermediates?

Methodological Answer:

- Optimization of Reaction Conditions : Adjusting solvent polarity (e.g., methanol vs. xylene) and catalyst loading (e.g., HCl concentration) improves yields. For example, catalytic HCl in methanol achieves >90% yield in deprotection steps .

- Monitoring via TLC : Track reaction progress using chloroform:methanol (95:5) solvent systems to minimize side products .

Q. How can contradictions in structural data from NMR and crystallography be resolved?

Methodological Answer:

- Multi-Method Validation : Combine NMR (dynamic solution-state data) with X-ray crystallography (static solid-state data). For example, SHELXL refinement resolves anisotropic displacement ellipsoids and hydrogen bonding networks in coordination complexes .

- DFT Calculations : Computational modeling reconciles discrepancies by simulating molecular geometries under experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.